Hansch Lipophilicity Advantage of the –SCF₃ Substituent Over –CF₃ and –OCF₃
The –SCF₃ group in 3-Trifluoromethylthio-phenyl-hydrazine confers a Hansch lipophilicity parameter (π = 1.44) that is 64% higher than –CF₃ (π = 0.88) and 38% higher than –OCF₃ (π = 1.04) [1][2]. This is the highest π value among standard fluorinated substituents, predicting significantly enhanced transmembrane permeability for any bioactive derivative constructed from this building block.
| Evidence Dimension | Lipophilicity (Hansch hydrophobic parameter π) |
|---|---|
| Target Compound Data | π = 1.44 (for the –SCF₃ substituent) |
| Comparator Or Baseline | –CF₃: π = 0.88; –OCF₃: π = 1.04 |
| Quantified Difference | Δπ = +0.56 vs –CF₃ (+64%); Δπ = +0.40 vs –OCF₃ (+38%) |
| Conditions | Hansch hydrophobicity parameter derived from octanol/water partition coefficients of substituted aromatics [1][2] |
Why This Matters
Procurement of the –SCF₃ building block directly incorporates maximal lipophilicity into lead molecules, eliminating the need for post-synthetic modification and reducing optimization cycles for membrane permeability.
- [1] Xiang, H.; Yang, C. A Facile and General Approach to 3-((Trifluoromethyl)thio)-4H-chromen-4-one. Org. Lett. 2014, 16 (21), 5686–5689. View Source
- [2] Kang, K.; Xu, C.; Shen, Q. Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids. Org. Chem. Front. 2014, 1, 294–297. View Source
